molecular formula C10H19NO2 B3285500 Ethyl 2,6-dimethylpiperidine-4-carboxylate CAS No. 805180-34-1

Ethyl 2,6-dimethylpiperidine-4-carboxylate

Cat. No.: B3285500
CAS No.: 805180-34-1
M. Wt: 185.26
InChI Key: NQGXTWZJBZEJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethylpiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2,6-dimethylpiperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A precursor in the synthesis of ethyl 2,6-dimethylpiperidine-4-carboxylate.

    Ethyl 4-piperidinecarboxylate: A similar ester compound with different substitution patterns.

    2,6-Dimethylpiperidine-4-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

ethyl 2,6-dimethylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h7-9,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXTWZJBZEJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,6-dimethylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dimethylpiperidine-4-carboxylate
Reactant of Route 3
Ethyl 2,6-dimethylpiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,6-dimethylpiperidine-4-carboxylate
Reactant of Route 5
Ethyl 2,6-dimethylpiperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,6-dimethylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.